

# In Silico Prediction of (2-Pyrrolidin-1-ylphenyl)methylamine Properties: A Technical Guide

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## Compound of Interest

Compound Name: (2-Pyrrolidin-1-ylphenyl)methylamine

Cat. No.: B1336485

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## Abstract

**(2-Pyrrolidin-1-ylphenyl)methylamine** is a synthetic organic compound featuring a pyrrolidine ring attached to a phenylmethylamine scaffold. Due to the limited availability of experimental data for this specific isomer, this guide employs in silico predictive modeling and data from its structural analog, (3-Pyrrolidin-1-ylphenyl)methylamine, to forecast its physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential biological activities. This document serves as a comprehensive resource for researchers interested in the computational assessment and potential therapeutic applications of novel phenylpyrrolidine derivatives.

## Introduction

The pyrrolidine moiety is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals, valued for its ability to introduce conformational rigidity and serve as a key pharmacophoric element. Its derivatives have shown a wide range of biological activities, including antimicrobial, antitumor, anticonvulsant, and analgesic effects. The phenylpyrrolidine core, in particular, has been associated with neuroprotective and anticancer properties. This guide focuses on the in silico characterization of **(2-Pyrrolidin-1-**

**ylphenyl)methylamine**, providing predicted data to facilitate further research and development.

## Predicted Physicochemical Properties

The physicochemical properties of **(2-Pyrrolidin-1-ylphenyl)methylamine** have been predicted using computational models and by drawing comparisons with its structural isomer, (3-Pyrrolidin-1-ylphenyl)methylamine, for which some data is available. These properties are fundamental to understanding the compound's behavior in biological systems.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value for (2-Pyrrolidin-1-ylphenyl)methylamine	Data for (3-Pyrrolidin-1-ylphenyl)methylamine (Analog)	Prediction Methodology/Source
Molecular Formula	C <sub>11</sub> H <sub>16</sub> N <sub>2</sub>	C <sub>11</sub> H <sub>16</sub> N <sub>2</sub>	-
Molecular Weight	176.26 g/mol	176.26 g/mol [1]	Calculation based on molecular formula.
IUPAC Name	(2-(pyrrolidin-1-yl)phenyl)methanamine	(3-pyrrolidin-1-ylphenyl)methanamine [1]	Standard nomenclature.
XLogP3	~1.4 - 2.5	1.4 [1]	Predicted using algorithms based on atomic contributions to lipophilicity. Positional isomerism can slightly alter this value.
Hydrogen Bond Donors	1	1	Based on the primary amine group.
Hydrogen Bond Acceptors	2	2	Based on the two nitrogen atoms.
Rotatable Bond Count	3	2	Based on the chemical structure.
Topological Polar Surface Area (TPSA)	29.3 Å <sup>2</sup>	29.3 Å <sup>2</sup> [1]	Calculated based on the surface area of polar atoms.
pKa (most basic)	~9.5 - 10.5	Not available	Prediction based on the basicity of the primary amine, influenced by the adjacent aromatic ring.

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Solubility	Moderately soluble in water	Not available	Predicted based on the presence of polar amine groups and the relatively small hydrophobic phenyl and pyrrolidine rings. Expected to be soluble in acidic aqueous solutions.
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## In Silico ADMET Prediction

ADMET properties are crucial for evaluating the drug-likeness of a compound. Various open-access in silico tools, such as SwissADME, pkCSM, and ADMETlab 2.0, can predict these properties based on the chemical structure.<sup>[2][3][4][5]</sup> The following table summarizes the predicted ADMET profile for **(2-Pyrrolidin-1-ylphenyl)methylamine**.

Table 2: Predicted ADMET Properties

ADMET Parameter	Predicted Outcome	Rationale / In Silico Tool
Absorption		
- Gastrointestinal (GI) Absorption	High	The compound is expected to adhere to Lipinski's rule of five, suggesting good oral bioavailability.
- Blood-Brain Barrier (BBB) Permeability	Likely to be permeable	Small molecular weight and moderate lipophilicity often correlate with BBB penetration.
Distribution		
- Plasma Protein Binding (PPB)	Moderate	Compounds with moderate lipophilicity tend to exhibit moderate binding to plasma proteins.
Metabolism		
- CYP450 Inhibition	Possible inhibitor of some isoforms (e.g., CYP2D6)	Aromatic amines and N-alkylated heterocycles can interact with the active sites of cytochrome P450 enzymes.
Excretion		
- Renal Excretion	Primary route	As a small, water-soluble molecule (especially when protonated), renal clearance is the likely primary excretion pathway.
Toxicity		
- hERG Inhibition	Low to moderate risk	The structural motifs do not strongly suggest a high risk, but this should be experimentally verified.

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- Mutagenicity (Ames Test)

Potential concern

Aromatic amines are a structural alert for mutagenicity and require experimental testing.[\[6\]](#)[\[7\]](#)

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## Experimental Protocols

### Synthesis of N-Aryl Pyrrolidines

A common method for the synthesis of N-aryl pyrrolidines is the palladium-catalyzed Buchwald-Hartwig amination.[\[8\]](#)

Reaction:

- Reactants: An aryl halide (e.g., 2-bromobenzylamine or a protected precursor) and pyrrolidine.
- Catalyst: A palladium catalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ ) with a suitable phosphine ligand (e.g., BINAP or Xantphos).
- Base: A strong, non-nucleophilic base (e.g., sodium tert-butoxide).
- Solvent: An anhydrous aprotic solvent (e.g., toluene or dioxane).
- Procedure: The aryl halide, pyrrolidine, palladium catalyst, ligand, and base are combined in the solvent under an inert atmosphere (e.g., argon or nitrogen). The mixture is heated to reflux until the reaction is complete (monitored by TLC or LC-MS). The product is then isolated and purified using standard techniques such as column chromatography.

Another approach involves the reductive amination of diketones with anilines.[\[9\]](#)[\[10\]](#)

### Determination of Physicochemical Properties

- Solubility: The solubility of the amine can be determined in water and various organic solvents. A simple method involves adding small, measured amounts of the compound to a fixed volume of the solvent at a constant temperature and observing for dissolution.[\[11\]](#)[\[12\]](#)

- **pKa Determination:** The acid dissociation constant (pKa) of the protonated amine can be determined by potentiometric titration. A solution of the amine is titrated with a standardized solution of a strong acid (e.g., HCl), and the pH is measured as a function of the titrant volume. The pKa is determined from the titration curve.[\[13\]](#)

## Predicted Biological Activity and Signaling Pathways

Derivatives of the phenylpyrrolidine scaffold have shown potential in various therapeutic areas, particularly in neuroscience and oncology.

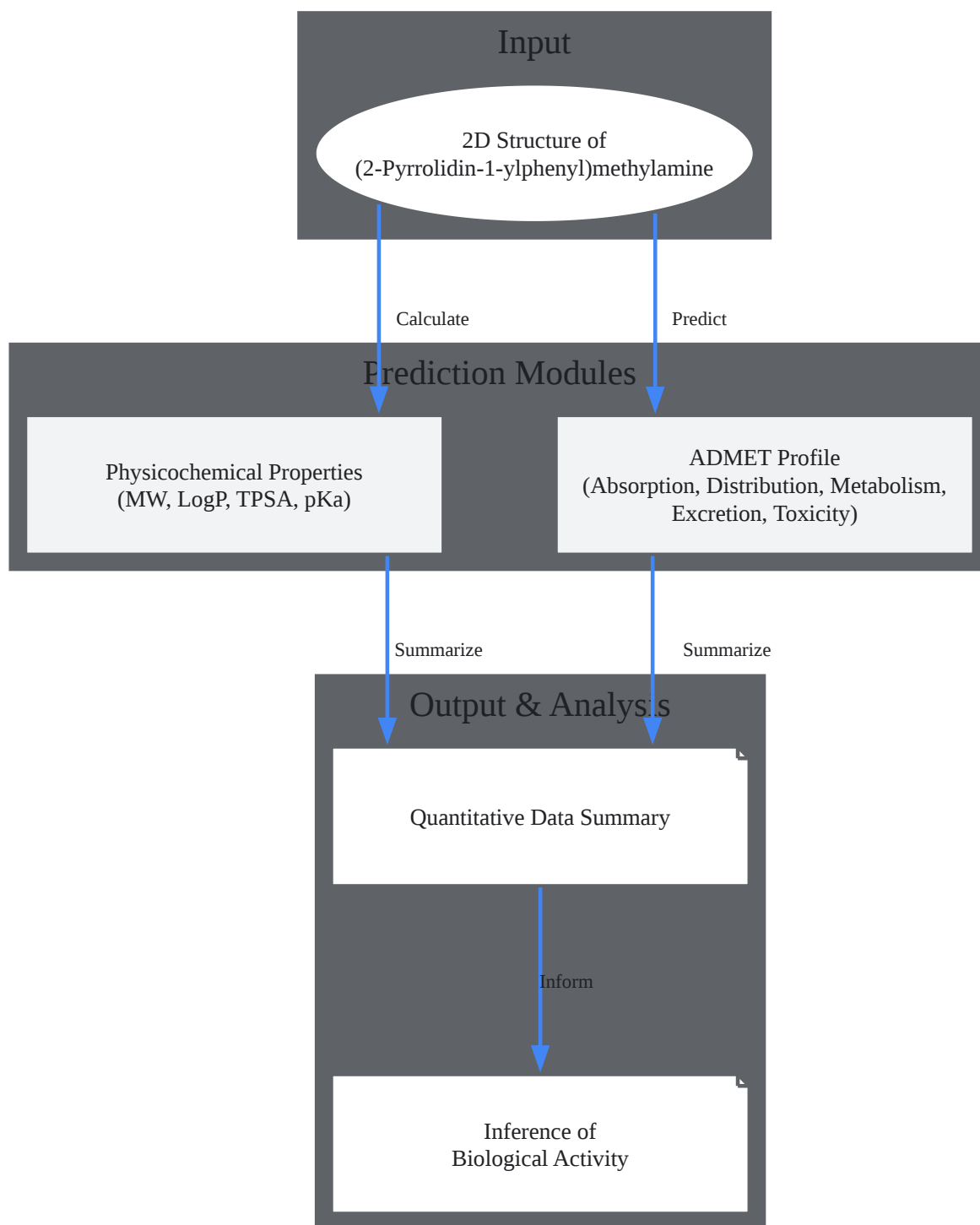
- **Neuroprotective Effects:** Some phenylpyrrolidinone derivatives have demonstrated neuroprotective effects, potentially through the inhibition of TrkA receptors or by mitigating glutamate-induced excitotoxicity.[\[14\]](#)[\[15\]](#)
- **Anticancer Activity:** The phenylpyrrolidinone structure has been explored for its anticancer properties, with some derivatives showing activity against various cancer cell lines.[\[14\]](#)
- **Analgesic and Anti-inflammatory Activity:** Certain pyrrolidine derivatives have been synthesized and evaluated for their potential as analgesic and anti-inflammatory agents, possibly through the inhibition of COX enzymes.[\[16\]](#)

Based on these findings, **(2-Pyrrolidin-1-ylphenyl)methylamine** could potentially interact with signaling pathways involved in neuronal survival or cancer cell proliferation.

## Visualizations

### In Silico Property Prediction Workflow

## Workflow for In Silico Prediction

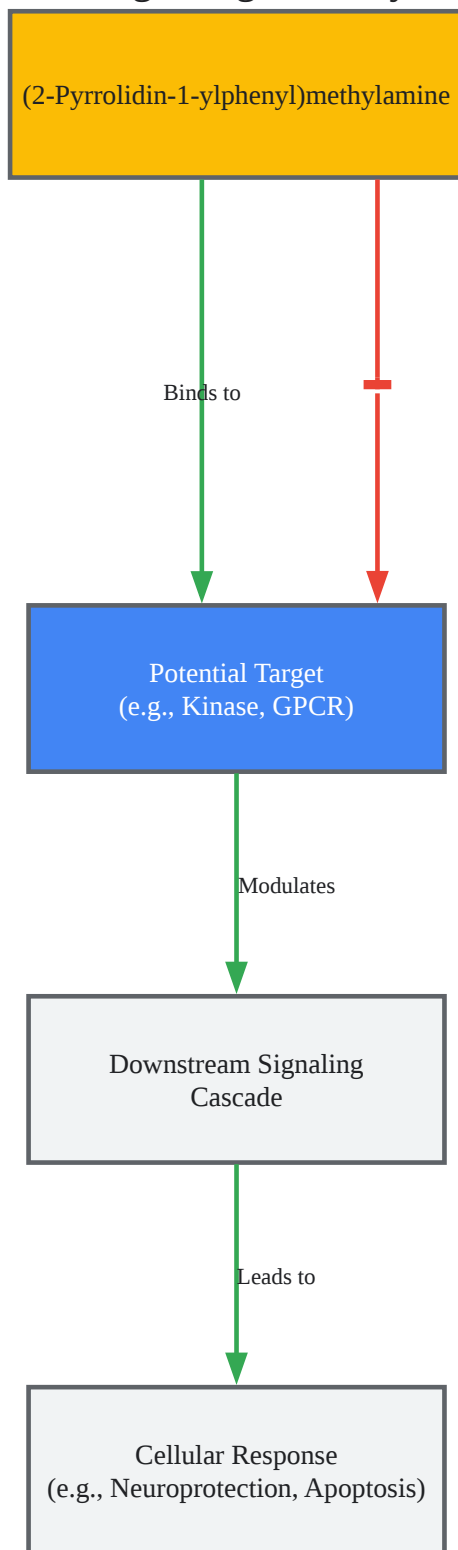
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Caption: A flowchart illustrating the in silico workflow for predicting the properties of a novel chemical entity.

## Potential Biological Interaction Pathway

## Hypothetical Signaling Pathway Interaction

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Caption: A conceptual diagram of how **(2-Pyrrolidin-1-ylphenyl)methylamine** might interact with a biological pathway.

## Conclusion

This technical guide provides a comprehensive in silico prediction of the properties of **(2-Pyrrolidin-1-ylphenyl)methylamine**. The presented data, derived from computational models and analogy to a structural isomer, suggests that this compound possesses drug-like physicochemical properties and warrants further investigation. The predicted ADMET profile indicates good potential for oral absorption, though potential mutagenicity associated with the aromatic amine moiety should be addressed through experimental validation. The known biological activities of the phenylpyrrolidine scaffold suggest that this compound may have therapeutic potential, particularly in the areas of neurodegenerative diseases and oncology. The provided methodologies and visualizations serve as a foundation for future experimental work to validate these in silico findings.

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